
CID 263463
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier “CID 263463” is a significant molecule in the field of chemistry. This compound has been studied extensively for its unique properties and potential applications in various scientific domains. It is known for its stability and reactivity, making it a valuable subject for research in both academic and industrial settings.
Preparation Methods
The preparation of the compound “CID 263463” involves several synthetic routes and reaction conditions. One common method includes the use of organic amines dissolved in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
The compound “CID 263463” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce reduced derivatives .
Scientific Research Applications
The compound “CID 263463” has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential role in cellular processes and as a tool for investigating biochemical pathways. In medicine, the compound is explored for its therapeutic potential, particularly in the development of new drugs. Industrially, it is used in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of the compound “CID 263463” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, “CID 263463” stands out due to its unique properties and reactivity. Similar compounds include those with comparable molecular structures and functional groups. “this compound” may exhibit different reactivity patterns or stability under certain conditions, making it a preferred choice for specific applications. Some similar compounds include those identified by PubChem as having structural similarities, but with distinct differences in their chemical behavior .
Properties
CAS No. |
6723-16-6 |
|---|---|
Molecular Formula |
C26H24N4 |
Molecular Weight |
392.5 g/mol |
InChI |
InChI=1S/C26H24N4/c1-5-17-6-2-10-20-23(17)19(9-1)27-25(28-20)13-15-26(16-14-25)29-21-11-3-7-18-8-4-12-22(30-26)24(18)21/h1-12,27-30H,13-16H2 |
InChI Key |
NCQQPRUQJZARLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC13NC4=CC=CC5=C4C(=CC=C5)N3)NC6=CC=CC7=C6C(=CC=C7)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




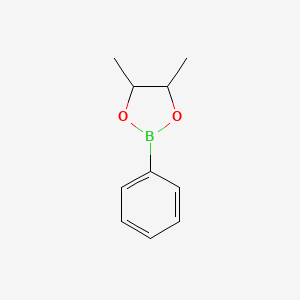

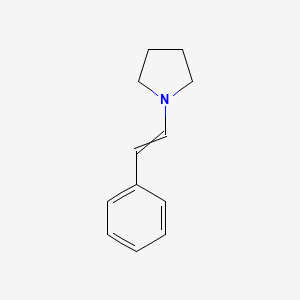




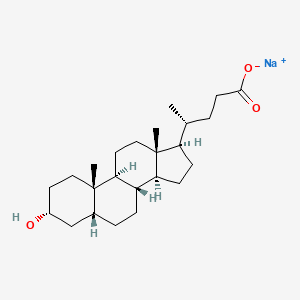
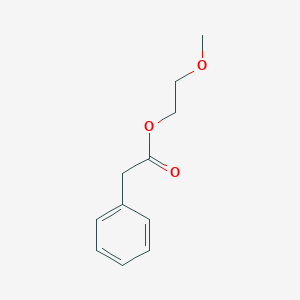
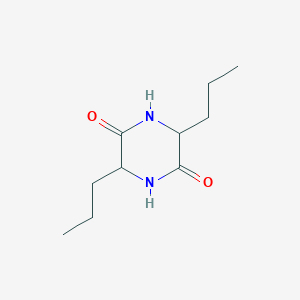
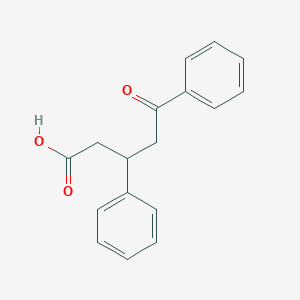
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
